3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of compounds Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.
Amidation Reaction: The benzofuran-2-carboxylic acid is then subjected to an amidation reaction with 3,4-dimethoxyaniline to form the corresponding amide.
Transamidation: The final step involves a transamidation reaction to yield the desired this compound.
Chemical Reactions Analysis
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.
Transamidation: This reaction is commonly used to modify the amide group in the compound.
Common reagents used in these reactions include palladium catalysts for C–H arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to act as enzyme inhibitors, targeting specific enzymes involved in various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
What sets this compound apart is its unique structural features and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-13-8-7-10(9-14(13)24-2)18(22)20-15-11-5-3-4-6-12(11)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFLOKVZCJLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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